Product packaging for l,l-Ethylenedicysteine(Cat. No.:)

l,l-Ethylenedicysteine

Cat. No.: B8716885
M. Wt: 268.4 g/mol
InChI Key: BQHFYSWNHZMMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L,L-Ethylenedicysteine (CAS 14344-48-0) is a chemical compound of significant interest in pharmaceutical and medical research, particularly in the field of nuclear medicine. Its primary researched application is as a precursor for the diagnostic radiopharmaceutical Technetium-99m Ethylenedicysteine (Tc-99m-EC) . As a renal imaging agent, Tc-99m-EC is used to assess kidney function and is characterized by its rapid urinary excretion and active tubular transport, yielding high-quality renograms with negligible hepatobiliary localization . Chemically, this compound (Molecular Formula: C8H16N2O4S2, Molecular Weight: 268.35) is one of several isomers and is obtained through stereo-specific synthesis based on L-cysteine . The choice of the L,L isomer is supported by preclinical studies showing its superior performance. The structure of the resulting technetium complex contains an oxotechnetiumglycine sequence, which is believed to mimic the carbonyl glycine sequence in hippuran, allowing for an efficient fit with tubular receptor proteins in the kidneys . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S2 B8716885 l,l-Ethylenedicysteine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-[2-[(1-carboxy-2-sulfanylethyl)amino]ethylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)

InChI Key

BQHFYSWNHZMMDO-UHFFFAOYSA-N

Canonical SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O

Origin of Product

United States

Synthetic Methodologies for L,l Ethylenedicysteine and Its Derivatives

Established Synthetic Pathways for L,L-Ethylenedicysteine

The primary and most cited method for synthesizing this compound involves the reduction of L-thiazolidine-4-carboxylic acid. acs.orgcdnsciencepub.comresearchgate.net This approach has been foundational in making L,L-EC accessible for research and clinical applications.

Reduction of L-Thiazolidine-4-carboxylic Acid Approaches

The synthesis of this compound is commonly achieved through the reduction of L-thiazolidine-4-carboxylic acid using sodium in liquid ammonia. acs.orgcdnsciencepub.com This reaction cleaves the thiazolidine (B150603) ring to yield the desired ethylenedicysteine (B1671645) backbone. The reaction procedure can influence the product distribution; under certain conditions, a dimeric by-product can be formed. cdnsciencepub.com One study detailed the synthesis where L-thiazolidine-4-carboxylic acid was used as the precursor. google.com The process involves a two-step synthesis from (R)-thiazolidine-4-carboxylic acid via reduction and subsequent protection steps. researchgate.net

Characterization of the synthesized this compound is critical to confirm its identity and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed. For instance, the 1H NMR spectrum of L,L-EC in D2O/DCl shows characteristic signals at 4.55 ppm (t, -CH-), 3.72 ppm (s, -NCH2CH2N-), and 3.31 ppm (m, -CH2S-). acs.org Mass spectrometry using Fast Atom Bombardment (FAB) can show a peak at m/z 267, corresponding to the (M-H)- ion. acs.org

Analytical Data for this compound
Technique Observed Signals/Ions
1H NMR (in D2O/DCl)4.55 ppm (t, -CH-), 3.72 ppm (s, -NCH2CH2N-), 3.31 ppm (m, -CH2S-) acs.org
Mass Spectrometry (FAB)m/z 267 (M - H)⁻ acs.org

Synthesis of this compound Esters

The synthesis of this compound esters, such as the diethyl ester (L,L-ECD), is significant for applications where increased lipophilicity is desired, for instance, in brain imaging agents. nih.gov The esterification of the carboxylic acid groups of L,L-EC is a key modification. The stability of these esters can be a concern, as they are susceptible to hydrolysis. researchgate.netresearchgate.net

The synthesis of derivatives with a single ester function, such as L- and D-ethylene cysteamine (B1669678) cysteine ethyl ester (ECCE), has also been explored to understand the structure-activity relationship, particularly concerning brain uptake and retention. nih.gov These mono-ester derivatives are synthesized to investigate the role of each ester group in the biological properties of the final technetium-99m labeled complex. nih.gov

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of L,L-ethylene dicysteine di-ethylester (ECD) purity and its stability in buffer solutions. researchgate.netresearchgate.net This analytical method is crucial for the quality control of ECD kits used in clinical settings. researchgate.net

Preparation of this compound Conjugates for Specific Research Applications

The versatility of the this compound structure allows for its conjugation to various biomolecules and probe moieties, enabling the development of targeted radiopharmaceuticals and research tools. researchgate.netnih.govnih.gov

Strategies for Conjugation with Biomolecules and Probe Moieties

This compound can be conjugated to biomolecules such as peptides, proteins, and other targeting molecules through its carboxylic acid or amine functionalities. nih.govacs.org For example, L,L-EC has been conjugated to endostatin, an angiogenesis inhibitor, to create a tracer for imaging tumor angiogenesis. nih.gov In this case, the conjugation was achieved by activating the carboxyl groups of L,L-EC with sulfo-N-hydroxysulfosuccinimide to react with the amino groups of endostatin. nih.gov

Another strategy involves conjugating L,L-EC to other molecules to create bifunctional chelators. For instance, a conjugate of L,L-EC with aminomethylenediphosphonic acid (AMDP) was synthesized to develop a bone-seeking radiopharmaceutical. acs.org The synthesis involved a seven-step process where one of the carboxylates of L,L-EC was covalently bound to AMDP. acs.org

Furthermore, L,L-EC has been used as a chelator to label alpha-methyl tyrosine (AMT) with technetium-99m for imaging amino acid transporter systems in breast cancer. nih.gov The synthesis of EC-AMT involved reacting EC with a protected and activated form of AMT. nih.gov Peptides have also been conjugated with L,L-EC using Fmoc Solid-Phase Peptide Synthesis. researchgate.net

Coordination Chemistry of L,l Ethylenedicysteine Complexes

General Principles of L,L-Ethylenedicysteine as a Chelating Agent

This compound (L,L-EC) is a versatile chelating agent, characterized by its symmetrical structure where two L-cysteine molecules are linked by an ethylene (B1197577) bridge. ontosight.ai This structure provides multiple donor atoms—two thiol sulfur atoms, two amine nitrogen atoms, and two carboxylic acid oxygen atoms—making it a potent hexadentate ligand capable of forming stable complexes with various metal ions. nih.govacs.org The arrangement of these donor atoms allows L,L-EC to form multiple chelate rings upon coordination with a metal ion, significantly enhancing the stability of the resulting complex, an effect known as the chelate effect.

Complexation with Technetium Radionuclides (e.g., Technetium-99m)

The complexation of L,L-EC with the metastable radionuclide technetium-99m (99mTc) has been extensively studied for the development of radiopharmaceuticals. nih.govsnmjournals.orgpjps.pk 99mTc, in the form of pertechnetate (B1241340) ([99mTcO4]⁻), is reduced to a lower oxidation state, typically Tc(V), which then readily complexes with L,L-EC. snmjournals.org The resulting 99mTc-L,L-EC complex is a stable, water-soluble compound. nih.gov

The labeling of L,L-EC with 99mTc is typically achieved through a direct labeling method at room temperature. researchgate.net This involves the reduction of pertechnetate, obtained from a 99Mo/99mTc generator, in the presence of the L,L-EC ligand. researchgate.netiaea.org Stannous chloride (SnCl₂) is commonly used as the reducing agent. researchgate.netresearchgate.net

Several parameters are optimized to achieve high radiochemical purity and yield. These include the concentrations of the ligand and the reducing agent, the pH of the reaction mixture, and the incubation time. researchgate.netnih.gov Studies have shown that a very small amount of stannous chloride (as low as 5 µg) is sufficient for efficient labeling. researchgate.net The complexation reaction is rapid, often occurring almost instantaneously. snmjournals.orgresearchgate.net An alternative method involves a transchelation process, where 99mTc is first chelated with a weaker ligand like glucoheptonate, and then transferred to L,L-EC. nih.govresearchgate.net This method can be advantageous as it avoids the stability issues of stannous ions at the high pH required for direct labeling. nih.gov

Table 1: Optimization of Labeling Parameters for 99mTc-L,L-EC

Parameter Condition Radiochemical Purity (%) Reference
Incubation Time researchgate.net
5 min >99
15 min >99
Ligand Amount (L,L-EC) researchgate.net
0.50 mg >98
1.00 mg >99
5.00 mg >99
Reductant Amount (SnCl₂·2H₂O) researchgate.net
5 µg >95
25 µg >99
100 µg >99
pH researchgate.net
8 61.9
10 97.1
12 99.6

Data derived from studies optimizing direct labeling methods.

The pH of the reaction medium is a critical factor influencing the labeling efficiency and radiochemical purity of the 99mTc-L,L-EC complex. researchgate.netnih.gov Efficient labeling, with radiochemical purities exceeding 95%, is typically achieved at alkaline pH, ideally around pH 12. nih.govsnmjournals.orgresearchgate.net At lower pH values (e.g., below pH 10), the yield of the desired complex decreases significantly. snmjournals.org This is likely due to the protonation of the amine groups of L,L-EC, which then compete with the technetium for coordination to the nitrogen donor atoms, hindering proper complex formation. snmjournals.org While various pH levels can yield good results in animal models, a pH of 10 has been identified as suitable for human use. nih.gov

The 99mTc-L,L-EC complex demonstrates high stability. nih.govnih.gov Once formed at an optimal high pH, the complex remains stable even after neutralization to a physiological pH of 7.0-7.5. snmjournals.org Studies have shown that the radiochemical purity of the neutralized preparation remains high (over 98%) for extended periods, with no significant changes observed up to 24 hours after preparation. snmjournals.org The complex is stable in lyophilized kit form and can remain stable for at least 8 hours after reconstitution. nih.gov This stability is crucial for its practical application in clinical settings. snmjournals.org

Complexation with Other Research-Relevant Metal Ions

Beyond technetium, L,L-EC has been investigated for its ability to chelate other metal ions relevant to research and medical applications, such as gallium(III) and indium(III). nih.govnih.gov

This compound forms stable, hexacoordinate complexes with both gallium(III) (Ga³⁺) and indium(III) (In³⁺). nih.govacs.org In these complexes, the metal ion is coordinated by the two nitrogen, two sulfur, and two oxygen donor atoms of the L,L-EC ligand in a distorted octahedral geometry. acs.org

Potentiometric studies have determined the thermodynamic stability constants for these complexes. The stability of the In(III)-EC complex is greater than that of the Ga(III)-EC complex, with reported log K values of 33.0 and 31.5, respectively. nih.gov This enhanced affinity for In(III) over Ga(III) is attributed to the thiolate donors of L,L-EC. acs.org

Radiolabeled complexes, such as ⁶⁷Ga-EC and ¹¹¹In-EC, have been prepared and evaluated. nih.gov While the In-EC complex shows high thermodynamic and in vivo stability, the Ga-EC complex has demonstrated some instability in vivo, with retention in the liver. nih.gov Despite this, Ga-EC was found to be stable in rat plasma. nih.gov The stability of aqueous solutions of Ga-L,L-EC and In-L,L-EC complexes prepared at higher pH is notable, with no formation of hydrolyzed or colloidal products due to the strong complexation. akjournals.com

Table 2: Stability Constants of this compound Complexes with Gallium(III) and Indium(III)

Metal Ion Complex log K Reference
Gallium(III) Ga-EC 31.5 nih.gov
Indium(III) In-EC 33.0 nih.gov

Rhenium Complexation

This compound is an effective chelating agent for rhenium, forming stable complexes that have been investigated for various applications. researchgate.net The coordination chemistry of rhenium is often compared to that of technetium due to their chemical similarities. nih.gov EC forms a stable square pyramidal oxorhenium(V) complex, [Re(V)O]³⁺. nih.govresearchgate.net

The preparation of rhenium-EC complexes, particularly with the radioisotopes ¹⁸⁶Re and ¹⁸⁸Re, has been standardized. researchgate.net The labeling process involves the reduction of perrhenate (B82622) (ReO₄⁻) in the presence of a reducing agent, typically stannous chloride, followed by complexation with the EC ligand. researchgate.netiaea.org Optimal complexation yields of up to 98% have been achieved by heating the reaction mixture at 100°C for 30 minutes at a pH of 2. researchgate.net The resulting ¹⁸⁶/¹⁸⁸Re-EC complex exhibits high stability. researchgate.net These stable rhenium-EC complexes have been explored for potential use in medical applications. researchgate.net

Exploration of Complexation with Additional Metal Ions

This compound and its derivatives have been explored as chelators for a wide range of metal ions due to the versatile N₂S₂O₂ donor set. google.comgoogle.com

Copper: EC forms stable complexes with copper(II). nih.govresearchgate.net Novel macrocyclic ligands based on the EC framework have been synthesized to enhance the stability of copper complexes. nih.gov Studies have shown that modifying the chelate ring size, for instance to a 14-membered macrocycle, results in very stable Cu(II) coordination, which is beneficial for developing new copper radiopharmaceuticals. nih.gov

Cobalt: EC forms complexes with cobalt, and the stability of the Co(II) complex is noted in the established stability sequence. acs.org Cobalt(III) complexes with EC have also been synthesized. nih.gov The stereochemistry of cobalt(III) complexes with ligands containing ethylenediamine (B42938) backbones, similar to EC, has been extensively studied. iupac.org

Platinum: Platinum is among the metal ions that can be chelated by EC derivatives. google.comgoogle.com Platinum complexes, particularly Pt(II), have a high affinity for the soft sulfur and nitrogen donor ligands present in the EC molecule, which is a key characteristic of many platinum-based therapeutic agents. alliedacademies.org

Holmium, Gadolinium, Lutetium, Yttrium: These lanthanide and related metal ions are listed as candidates for chelation by EC and its derivatives. google.comgoogle.com Specifically, ¹⁶⁶Ho-labeled ethylene dicysteine has been reported. iaea.org The coordination chemistry of these f-block elements with chelating ligands is of significant interest for medical imaging and therapy. farmaciajournal.comresearchgate.net

Calcium and Arsenic: EC derivatives have been proposed as potential chelators for calcium and arsenic ions. google.comgoogle.com

The broad chelation capacity of this compound underscores its potential as a versatile platform for the development of a variety of metal complexes with tailored properties.

Theoretical and Computational Investigations of L,l Ethylenedicysteine and Its Complexes

Density Functional Theory (DFT) Studies on Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of l,l-ethylenedicysteine (EC) and its metal complexes. scispace.comwikipedia.org This method allows for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing valuable insights that complement experimental findings. chemmethod.comchemmethod.com

Studies utilizing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to optimize the molecular structures of EC and its derivatives. chemmethod.comchemmethod.com For instance, the structural and spectral properties of this compound diethylester (a derivative of EC) and its technetium-99m complex have been predicted using this approach. iau.iriau.irpcbiochemres.com Such calculations are crucial for understanding the foundational characteristics of the ligand before it forms complexes with various metals. chemmethod.com

In the context of metal complexes, DFT calculations have been instrumental in elucidating the coordination environment around the metal center. For complexes of this compound with trivalent metals like gallium(III) and indium(III), DFT studies, in conjunction with experimental data from single-crystal X-ray diffraction, have confirmed a distorted octahedral coordination geometry. acs.org In these structures, the metal ion is coordinated by two nitrogen atoms, two sulfur atoms, and two oxygen atoms from the carboxylate groups. acs.org The nitrogen and sulfur atoms typically occupy the equatorial positions, while the oxygen atoms are situated in the axial positions. acs.org

Furthermore, DFT has been used to analyze the electronic structure of these complexes. Natural Bond Orbital (NBO) analysis, a feature of DFT studies, reveals that the interaction between the non-bonded electrons of the nitrogen and oxygen atoms of the ligand and the vacant orbitals of the metal ion is fundamental to the formation and stability of the complex. sioc-journal.cn Vibrational analysis based on DFT calculations helps in assigning important peaks in the infrared (IR) spectra, such as the metal-nitrogen and metal-oxygen stretching frequencies, which are sensitive to the stability of the complex. sioc-journal.cn

The accuracy of DFT methods is often validated by comparing computed results with experimental data. For example, the calculated Gibbs free energies of hydration for metal ions and the complexation Gibbs free energies have shown good agreement with experimental values. sioc-journal.cn This concordance underscores the reliability of DFT in predicting the structural and electronic properties of this compound and its complexes.

Molecular Mechanics Simulations of Complex Geometries

Molecular mechanics (MM) serves as a valuable computational method for predicting and analyzing the three-dimensional structures of this compound and its metal complexes. acs.org This approach is particularly useful for modeling the geometries of large molecules where quantum mechanical methods like DFT might be computationally expensive.

Early computational work on the complexes of this compound with gallium(III) and indium(III) utilized molecular mechanics to predict their structures. acs.orgacs.org These simulations forecasted a specific coordination geometry, which was later corroborated by experimental data obtained from single-crystal X-ray diffraction. acs.org The experimental results confirmed that the structures of the Ga(III) and In(III) complexes are very similar to those predicted by molecular mechanics, highlighting the predictive power of this computational technique. acs.org

In the case of rhenium(V) oxo complexes with ligands analogous to this compound, molecular mechanics has been employed to explore the coordination geometries. researchgate.net These studies focus on the relationship between protonation states and the resulting binding geometries. researchgate.net For example, MM analysis of a rhenium(V) oxo complex with a related N2S2 ligand helped to determine the lowest-energy structure, revealing the presence of an intramolecular hydrogen bond that contributes significantly to its stability. researchgate.net The computed structures from MM calculations can differentiate between various isomers, such as syn and anti configurations, and estimate their relative stabilities. researchgate.net

The development of force field parameters specific to metal complexes, including those of technetium and rhenium, is an ongoing area of research that enhances the accuracy of molecular mechanics simulations. researchgate.net These specialized parameters are crucial for accurately modeling the interactions between the metal center and the coordinating atoms of the ligand. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that provides insights into the reactivity and stability of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies of these orbitals and the gap between them are fundamental in predicting how a molecule will interact with other species. pcbiochemres.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.compcbiochemres.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pcbiochemres.com Conversely, a small gap indicates a higher propensity for chemical reactions. numberanalytics.com

In the context of this compound and its derivatives, FMO analysis can be used to understand their reactivity. pcbiochemres.com For instance, a high HOMO-LUMO energy gap would imply that the molecule is stable and has a low tendency to interact with other biomolecules. pcbiochemres.com The energy level of the HOMO indicates the molecule's electron-donating capability; a lower (more negative) energy suggests a lesser tendency to donate electrons. pcbiochemres.com Conversely, the energy level of the LUMO reflects its electron-accepting ability; a lower energy LUMO can more readily accept electrons. pcbiochemres.com

Computational studies on related compounds have demonstrated the application of FMO analysis in predicting reactivity. pcbiochemres.compcbiochemres.com By calculating the energies of the HOMO and LUMO, researchers can infer whether a molecule will be more susceptible to attack by electrophiles or nucleophiles. chemmethod.com This type of analysis is integral to understanding the behavior of this compound in various chemical environments and in the design of its metal complexes for specific applications.

Computational Approaches for Reactivity and Stability Prediction

Computational methods provide a powerful framework for predicting the reactivity and stability of this compound and its complexes. These approaches, primarily rooted in Density Functional Theory (DFT), allow for the calculation of various molecular properties and reactivity descriptors. chemmethod.comsioc-journal.cn

The stability of a molecule can be assessed through its HOMO-LUMO energy gap, as determined by FMO analysis. pcbiochemres.com A larger gap is indicative of greater stability. pcbiochemres.com Global reactivity indices, such as chemical hardness (η) and electrophilicity (ω), can also be derived from the energies of the frontier orbitals. chemmethod.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with higher hardness correlating to greater stability. chemmethod.com

DFT calculations have been successfully used to predict the stability order of various metal complexes. For instance, in a study of ethylenediaminetetraacetate (B1237979) (EDTA) complexes with several divalent metals, the calculated binding energies and Gibbs free energies of complexation correctly predicted the stability sequence. sioc-journal.cn This demonstrates the capability of computational methods to provide reliable predictions of complex stability. sioc-journal.cn

The reactivity of different sites within a molecule can also be investigated. By analyzing the frontier electron density, it's possible to predict the most probable locations for electrophilic and nucleophilic attacks. chemmethod.comsapub.org This information is crucial for understanding the reaction mechanisms involving this compound and its complexes.

Furthermore, computational studies can model the behavior of these compounds in different environments, such as in aqueous solution, by incorporating solvent effects through models like the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model). sioc-journal.cn This allows for a more realistic prediction of their properties and reactivity under physiological conditions. The stability of this compound derivatives has also been investigated experimentally using techniques like RP-HPLC, providing data that can be used to validate and refine computational models. researchgate.net

Ligand Design Principles and Structure Activity Relationships in Metal Complexation

Design Considerations for L,L-Ethylenedicysteine-based Ligands

This compound (L,L-EC) is a highly effective chelating agent designed for stable metal complexation, particularly with trivalent and pentavalent metals used in diagnostic imaging. The design principles of L,L-EC are rooted in its specific molecular architecture, which provides a favorable environment for coordinating a metal ion. It is classified as an N2S2 ligand, signifying that it possesses two nitrogen and two sulfur donor atoms available for binding. acs.org However, the presence of two carboxylic acid groups means it can act as a hexadentate N2S2O2 ligand. acs.orgacs.org

The key design considerations for L,L-EC-based ligands include:

Donor Atoms: The combination of soft sulfur (thiolate) and borderline nitrogen (amine) donor atoms provides a high affinity for various metal ions, including technetium(V), rhenium(V), gallium(III), and indium(III). acs.orgnih.gov For Ga(III) and In(III), the two oxygen atoms from the carboxylate groups also participate in coordination, resulting in a stable, hexacoordinate complex with a distorted octahedral geometry. acs.orgacs.org

Chelate Ring Formation: The ethylenediamine (B42938) backbone connects the two cysteine moieties, creating a ligand pre-organized for chelation. Upon complexation with a metal ion, L,L-EC forms a series of stable five-membered chelate rings involving the metal-nitrogen and metal-sulfur bonds. This formation of multiple rings leads to a significant increase in thermodynamic stability, a phenomenon known as the chelate effect. youtube.comlibretexts.orglibretexts.org

Stereochemistry: The specific L,L-stereoconfiguration is a critical design element that dictates the three-dimensional structure of the resulting metal complex and, consequently, its biological behavior. snmjournals.org

Functional Groups: The two terminal carboxylic acid groups are crucial. They complete the coordination sphere for certain metals like indium and gallium, and their negative charge at physiological pH enhances the water solubility and influences the pharmacokinetic properties of the complex, promoting efficient renal clearance. acs.orgnih.gov

The synthesis of L,L-EC is typically achieved through a multi-step process, starting with the reduction of L-thiazolidine-4-carboxylic acid. acs.orgresearchgate.net This foundational structure has also been used as a scaffold for creating novel macrocyclic N2S2 ligands, although these have shown less than ideal in vivo stability compared to the open-chain L,L-EC. nih.gov The inherent stability of metal-EC complexes is high; for instance, the stability constants (log K) for Ga(III)-EC and In(III)-EC have been determined to be 31.5 and 33.0, respectively. acs.org

Role of Stereochemistry in Complexation and Biological Behavior for Tracer Design in Non-Clinical Systems

Stereochemistry is a paramount factor in the design of radiotracers, as the three-dimensional arrangement of atoms profoundly influences the complex's interaction with biological systems. numberanalytics.com For ethylenedicysteine (B1671645), three stereoisomers exist: L,L-EC, D,D-EC, and the meso form, D,L-EC. Non-clinical studies comparing the technetium-99m (⁹⁹ᵐTc) complexes of these isomers have revealed significant differences in their biological handling, underscoring the importance of stereochemical purity for tracer design. snmjournals.org

The orientation of the chiral centers in the ligand determines the conformation of the final metal complex. In the case of [⁹⁹ᵐTcO]EC, the technetium oxo-core (Tc=O) can be oriented in different ways relative to the ligand's functional groups, leading to distinct molecular shapes for each stereoisomer. These structural variations affect properties such as protein binding and receptor affinity, which in turn dictate the tracer's pharmacokinetics. snmjournals.orgresearchgate.net

A comparative study in rats highlighted these differences. snmjournals.org The [⁹⁹ᵐTc]D,D-EC isomer demonstrated the most rapid urinary excretion and the lowest retention in the kidneys, liver, and blood, suggesting it is the most efficiently cleared of the three isomers. snmjournals.orgsnmjournals.org In contrast, the [⁹⁹ᵐTc]L,L-EC isomer showed greater retention in the renal parenchyma. snmjournals.org The meso form, [⁹⁹ᵐTc]D,L-EC, was cleared more slowly than the D,D isomer. snmjournals.org These findings indicate that the specific spatial arrangement of the D,D configuration results in a complex that is better suited for rapid tubular transport. snmjournals.org

Comparative Biological Properties of ⁹⁹ᵐTc-EC Isomers in Rats
IsomerKey Biological CharacteristicSource
⁹⁹ᵐTc-D,D-ECAppeared to be excreted most rapidly in the urine. snmjournals.org
⁹⁹ᵐTc-L,L-ECShowed retention in the renal parenchyma. snmjournals.org
⁹⁹ᵐTc-D,L-ECExcreted more slowly than the D,D isomer. snmjournals.org

The need for separating isomers to obtain a product with predictable biological behavior has been a challenge for some potential radiopharmaceuticals. snmjournals.orgresearchgate.net The distinct behavior of the EC isomers demonstrates that for non-clinical tracer development, selecting the correct stereoisomer is crucial for optimizing properties like target uptake or clearance rate.

Impact of Ligand Modifications on Metal Coordination and Chelate Stability

Modifications to the this compound ligand structure can have a substantial impact on the resulting metal complex's coordination geometry, stability, and pharmacokinetic profile. The stability of a metal complex is largely governed by the chelate effect, where polydentate ligands like EC form more thermodynamically stable complexes compared to multiple monodentate ligands. libretexts.orguwimona.edu.jm This enhanced stability is primarily due to a favorable entropy change upon substitution of solvent or other simple ligands. youtube.com

Structural modifications can be made to various parts of the EC ligand:

The Backbone: Altering the length or rigidity of the ethylene (B1197577) bridge between the nitrogen atoms can change the bite angle and the stability of the chelate rings.

The Donor Atoms: Substitution of the sulfur or nitrogen atoms would fundamentally change the nature of the ligand and its affinity for specific metals.

The Carboxylic Acid Groups: Modifying or removing one or both of the carboxylic acid moieties is a common strategy to fine-tune the properties of the complex. nih.govdntb.gov.ua

The goal of such modifications is often to improve upon the parent compound's characteristics, for example, by enhancing its clearance rate, reducing protein binding, or altering its lipophilicity. nih.govsnmjournals.org However, any modification risks disrupting the delicate balance of factors that contribute to a stable and effective complex. For instance, while creating macrocyclic ligands based on the EC skeleton was hypothesized to increase stability via the "macrocyclic effect," the resulting copper-64 complexes showed poor in vivo stability. nih.gov This highlights that even theoretically beneficial modifications must be empirically validated.

The two carboxylic acid groups of this compound are not merely passive components of the ligand; they play an active and multifaceted role in metal complexation and the biological behavior of the resulting tracer.

Their primary influences include:

Direct Coordination: In complexes with metals like Ga(III) and In(III), the carboxylate oxygens act as donor atoms, participating directly in the coordination sphere to form a stable, six-coordinate octahedral complex. acs.orgacs.org

pH-dependent Speciation: A drawback noted with [⁹⁹ᵐTc]L,L-EC is that at physiological pH, it can exist as a mixture of monoanionic and dianionic species, each with different protein binding affinities and clearance rates, which can complicate its pharmacokinetic profile. nih.govsnmjournals.org

Hydrophobicity: The addition of carboxylic acid moieties generally decreases the hydrophobicity of a molecule. nih.gov This is a critical parameter for radiopharmaceuticals, as it influences how the tracer distributes in the body and binds to plasma proteins. snmjournals.org

The crucial role of the carboxyl groups is demonstrated by the fact that many successful renal imaging agents incorporate this functional group to ensure efficient excretion through the kidneys. snmjournals.org

To optimize the properties of L,L-EC, particularly to overcome the issue of mixed anionic species at physiological pH and to potentially improve upon its clearance profile, several derivatives and analogues have been synthesized and evaluated in non-clinical systems. nih.govsnmjournals.org

Ethylenecysteamine cysteine (ECC): This compound is a mono-acid derivative of EC, where one carboxylic acid group is removed. dntb.gov.ua The rationale was to create a simpler system that might avoid the mixed anionic state of the parent EC complex. Studies with technetium-99m labeled ECC ([⁹⁹ᵐTc]ECC) investigated its four possible isomers. dntb.gov.uacdnsciencepub.com The research confirmed that even with only one carboxylate group, efficient renal handling could be achieved. researchgate.net However, it also showed that the biological characteristics were significantly dependent on the configuration at the chiral carbons and the orientation of the oxotechnetium core. researchgate.net A gallium-68 (B1239309) labeled version, [⁶⁸Ga]ECC, has also been developed and evaluated as a potential PET renal imaging agent, showing high and rapid kidney excretion in rats. researchgate.net

Mercaptoacetamide-ethylene-cysteine (MAEC): The ligand MAEC was designed as a hybrid, combining structural features from two successful renal agents: mercaptoacetyltriglycine (MAG3) and ethylenedicysteine (EC). nih.govsnmjournals.orgsnmjournals.org It incorporates the mercaptoacetamide moiety of MAG3 and the cysteine portion of EC. snmjournals.org This design aimed to create a superior agent with clearance comparable to the gold standard, ortho-iodohippurate (OIH). snmjournals.org Like other complexes with chiral centers and pendant carboxyl groups, [⁹⁹ᵐTc]MAEC forms two diastereomers, designated syn and anti, based on the orientation of the carboxyl group relative to the Tc=O core. snmjournals.orgsnmjournals.org

The syn isomer is thermodynamically preferred at high pH. snmjournals.org

The anti isomer can be formed but tends to convert to the more stable syn form. snmjournals.org Non-clinical evaluations showed that the isomers of [⁹⁹ᵐTc]MAEC had different pharmacokinetic profiles, and some isomers demonstrated renal clearances in human volunteers that were significantly higher than that of [⁹⁹ᵐTc]MAG3, approaching that of OIH. snmjournals.org

Selected Derivatives of this compound and Their Rationale
Derivative/AnalogueStructural ModificationPrimary Rationale for DevelopmentSource
Ethylenecysteamine cysteine (ECC)Removal of one carboxylic acid group (mono-acid).To simplify the complex and avoid the formation of mixed anionic species present with EC. nih.govdntb.gov.ua
Mercaptoacetamide-ethylene-cysteine (MAEC)Hybrid structure combining features of MAG3 and EC.To develop an agent with renal clearance superior to existing agents like MAG3 and EC, approaching that of OIH. snmjournals.orgsnmjournals.org
Ethylenedicysteine-N,N'-diglucoside (ECDG)Conjugation of glucose to the EC backbone.To target tissues with high glucose metabolism, such as tumors. researchgate.net

Other Derivatives:

EC-DG (Ethylenedicysteine-N,N'-diglucoside): This derivative involves attaching glucosamine (B1671600) to the EC ligand, with the aim of targeting tumor tissues that exhibit increased glucose uptake. researchgate.net

EC-AMT: While less documented in the provided search results, this likely refers to a conjugate of EC with another molecule (AMT) to target a specific biological process or receptor.

L,L-ECD (Ethylenedicysteine diethylester): The di-acid metabolite of this brain perfusion agent is [⁹⁹ᵐTc]L,L-EC itself. The observation that [⁹⁹ᵐTc]L,L-ECD is converted in vivo to the polar [⁹⁹ᵐTc]L,L-EC, which is then rapidly excreted in the urine, is what prompted the initial investigation into L,L-EC as a renal agent. researchgate.netgoogle.com

Analytical Techniques for Characterization of L,l Ethylenedicysteine and Its Complexes

Chromatographic Methods

Chromatographic techniques are essential for separating l,l-Ethylenedicysteine from its precursors, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound and its derivatives. Reversed-phase (RP) HPLC methods are commonly utilized for this purpose. For instance, the stability of this compound di-ethylester (a derivative of L,L-EC) has been evaluated using an RP-C18 column with an isocratic mobile phase consisting of a methanol-water mixture and photometric UV detection. researchgate.net This type of method allows for the separation of the main compound from its degradation products, enabling the monitoring of stability over time under various conditions. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, coupled with tandem mass spectrometry (UPLC/MS/MS) has been employed to conduct stress testing on this compound. nih.gov This approach allows for the study of its oxidative stability and the estimation of its potential shelf-life by detecting the compound as a function of time at different temperatures. nih.gov The degradation kinetics of this compound can be determined using this powerful analytical method. nih.gov

The selection of the appropriate column and mobile phase is critical for achieving optimal separation. For compounds containing amino acids like L,L-EC, C18 columns are frequently used. insights.bioinsights.bio The mobile phase composition, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, can be adjusted to optimize the retention and separation of the analyte and its impurities. insights.bioinsights.bio

Table 1: HPLC Parameters for the Analysis of this compound and Related Compounds

Parameter Description
Stationary Phase Reversed-phase C18
Mobile Phase Isocratic mixture of methanol (B129727) and water

| Detection | UV photometer |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. umass.edulibretexts.org It is often used to monitor the progress of a reaction or to quickly check the purity of a sample. umass.edu The principle of separation in TLC is based on the differential partitioning of the components of a mixture between the stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a plate) and the mobile phase (a solvent or mixture of solvents). wikipedia.org

For the analysis of the technetium-99m labeled complex of this compound (⁹⁹ᵐTc-L,L-EC), instant thin-layer chromatography on silica gel (ITLC-SG™) sheets has been utilized. researchgate.net In this specific application, acetone (B3395972) was used as the eluting solvent. researchgate.net The choice of the solvent system is crucial and is determined by the polarity of the compound being analyzed. merckmillipore.comsigmaaldrich.com For amino acids and their derivatives, which are generally polar, a mixture of solvents is often required to achieve good separation. libretexts.org

Visualization of the separated spots on the TLC plate can be achieved using various methods. If the compounds are not colored, they can often be visualized under UV light if they are UV-active. wikipedia.org Alternatively, staining reagents can be used. For amino acids like this compound, ninhydrin (B49086) is a common staining agent that reacts with the primary or secondary amine groups to produce a colored spot. researchgate.net

Table 2: General Parameters for TLC Analysis of Amino Acids

Parameter Description
Stationary Phase Silica gel or microcrystalline cellulose (B213188) plates
Mobile Phase Solvent mixtures of varying polarity (e.g., butanol, acetic acid, water)

| Visualization | UV light or staining with reagents like ninhydrin |

Paper Chromatography

Paper chromatography is a classic chromatographic technique that can be used for the separation and identification of amino acids, including this compound. cleapss.org.ukyoutube.com This method utilizes a strip of filter paper as the stationary phase, and the separation is based on the partitioning of the sample components between the stationary water molecules in the paper and the mobile solvent phase that moves up the paper by capillary action. youtube.com

Similar to TLC, paper chromatography is a relatively simple and inexpensive technique. cleapss.org.uk For the analysis of amino acids, a spot of the sample solution is applied to the paper, which is then placed in a sealed chamber with a suitable solvent. youtube.com As the solvent ascends the paper, it carries the amino acids at different rates depending on their solubility in the solvent and their interaction with the paper, resulting in their separation. youtube.com

After the development of the chromatogram, the separated amino acid spots, which are typically colorless, need to be visualized. youtube.com Ninhydrin is the most commonly used reagent for this purpose, as it reacts with most amino acids to produce a characteristic purple or violet color. cleapss.org.ukyoutube.com The distance traveled by each amino acid relative to the distance traveled by the solvent front (the Rf value) can be calculated and used for identification by comparing it to the Rf values of known standards run under the same conditions. scispace.com

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the molecular structure and weight of this compound and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of molecules. For this compound, ¹H NMR spectroscopy is instrumental in confirming its molecular structure. researchgate.net The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, and the coupling patterns between adjacent protons can be used to piece together the carbon skeleton.

The structure of this compound has been confirmed by ¹H NMR spectroscopy. nih.gov In deuterated solvents like D₂O, the chemical shifts and splitting patterns of the protons on the ethylenediamino bridge and the cysteine residues provide a unique fingerprint of the molecule. This allows for the verification of the connectivity of the atoms within the molecule.

Both ¹H and ¹³C NMR spectroscopy can be used to characterize this compound and its complexes. researchgate.net Changes in the chemical shifts of the protons and carbons upon complexation with a metal ion can provide insights into the coordination sites of the ligand with the metal. For instance, a significant change in the chemical shift of a particular carbon atom upon metal binding would suggest its involvement in the coordination. researchgate.net

Table 3: Representative NMR Data for Cysteine Residues

Nucleus Typical Chemical Shift Range (ppm) in D₂O
¹H (alpha-proton) ~3.8 - 4.2
¹H (beta-protons) ~2.9 - 3.3
¹³C (carbonyl) ~170 - 175
¹³C (alpha-carbon) ~55 - 60

| ¹³C (beta-carbon) | ~25 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Structural Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. youtube.comyoutube.comyoutube.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly useful for the analysis of this compound. nih.govnih.gov These techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS can be used to identify impurities and degradation products of this compound and its derivatives. researchgate.net

In mass spectrometry, the molecule is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio. For this compound, a molecular ion peak corresponding to its molecular weight can be observed. juniperpublishers.com Further fragmentation of the molecular ion in the mass spectrometer can provide structural information. The fragmentation patterns of protonated cystine, a related disulfide-containing amino acid, have been studied in detail and involve cleavages of the C-S and S-S bonds. nih.gov Similar fragmentation pathways can be expected for this compound, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound

Ionization Technique Observed Ion Mass-to-Charge Ratio (m/z)

Ultraviolet (UV) Spectrophotometry for Quantification and Purity

Ultraviolet (UV) spectrophotometry is a valuable analytical technique for the quantification and purity assessment of this compound. This method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. wikipedia.org

A specific UV spectrophotometric method has been established for the determination of this compound. ingentaconnect.com The analysis is performed by measuring the intrinsic absorption of the compound itself without the need for derivatization. Research has demonstrated that the maximum absorbance wavelength for this compound is 230 nm. ingentaconnect.com

The method's validity for quantifying this compound has been confirmed through various parameters. A key finding was the establishment of a linear relationship between the absorbance and the concentration of the compound. ingentaconnect.com This linearity was observed over a concentration range of 0 to 30 μg·mL⁻¹, with a correlation coefficient (r) of 0.9999, indicating a strong adherence to the Beer-Lambert law within this range. ingentaconnect.com

The accuracy and precision of the method have also been rigorously evaluated. The mean recovery was determined to be 99.4%, demonstrating the method's accuracy in measuring the true concentration of the compound. The precision is indicated by a low relative standard deviation (RSD) of 0.9% from seven replicate measurements (n=7). ingentaconnect.com These findings suggest that UV spectrophotometry is a simple, accurate, and reproducible method suitable for the quality control of this compound. ingentaconnect.com

Table 1: Validation Parameters of UV Spectrophotometry Method for this compound Quantification

Parameter Value Reference
Wavelength of Detection (λmax) 230 nm ingentaconnect.com
Linearity Range 0-30 μg·mL⁻¹ ingentaconnect.com
Correlation Coefficient (r) 0.9999 ingentaconnect.com
Mean Recovery 99.4% ingentaconnect.com

Electrophoretic Methods

Electrophoretic methods are a family of separation techniques that utilize an electric field to separate charged molecules based on their differential migration rates. wikipedia.orgnih.gov In these techniques, analytes move through an electrolyte solution under the influence of an applied voltage. The separation is based on the electrophoretic mobility of the ions, which is dependent on factors such as the molecule's charge, size, and shape, as well as the viscosity of the medium. tritagene.com Capillary electrophoresis (CE) is a powerful form of electrophoresis performed in narrow-bore fused-silica capillaries, offering high separation efficiency, rapid analysis times, and minimal sample consumption. wikipedia.orgsciex.com

Capillary Zone Electrophoresis for Purity Monitoring

Capillary Zone Electrophoresis (CZE) is the simplest and most common form of capillary electrophoresis. sciex.com It is particularly well-suited for the analysis and purity monitoring of compounds like this compound, which is a ligand used in the preparation of radiopharmaceuticals. nih.gov CZE separates ionic species in an open capillary filled with a single background electrolyte solution. tritagene.com The separation is based on differences in the charge-to-mass ratio of the analytes, which dictates their electrophoretic mobility. sciex.com

A specific CZE method has been developed and described for monitoring the purity of this compound. nih.gov This method provides a suitable means of analysis where other techniques may not be adequate. The separation is achieved using a fused-silica capillary with a background electrolyte of 10 mM sodium tetraborate (B1243019) at a pH of 10.0. nih.gov An internal standard, benzyl (B1604629) alcohol, is used to ensure the accuracy and reproducibility of the quantification. nih.gov

The method has been validated for its sensitivity and quantitative capabilities. The limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, was found to be 0.07%. nih.gov The limit of quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, was determined to be 0.15%. nih.gov These performance characteristics demonstrate that CZE is a highly effective and sensitive technique for assessing the purity of this compound. nih.gov

Table 2: CZE Method Parameters for Purity Monitoring of this compound

Parameter Condition / Value Reference
Instrument Capillary Zone Electrophoresis System nih.gov
Capillary Fused-silica (L = 70 cm, l = 62 cm, 75 μm i.d.) nih.gov
Background Electrolyte 10 mM Sodium tetraborate, pH 10.0 nih.gov
Applied Voltage 20 kV nih.gov
Temperature 25 °C nih.gov
Internal Standard Benzyl alcohol nih.gov
Limit of Detection (LOD) 0.07% nih.gov

Mechanistic Studies of L,l Ethylenedicysteine Metal Complex Behavior in Biological Systems Non Clinical Focus

Investigations of Metal Complex Stability in Biological Media in Animal Models (e.g., Plasma Stability, Protein Binding)

The stability of a metal-ligand complex in biological environments is critical to its pharmacokinetic behavior. For chelates of l,l-Ethylenedicysteine (L,L-EC), this stability has been shown to be highly dependent on the coordinated metal ion.

The technetium-99m complex, 99mTc-L,L-EC, is characterized as a highly pure and very stable tracer agent. researchgate.netnih.gov Studies confirm its stability for at least eight hours after preparation. nih.gov This high stability is a key factor in its predictable biological behavior and low retention in non-target tissues. nih.govresearchgate.net Similarly, complexes with Indium(III) have been found to be very stable in aqueous solutions, showing no dissociation at physiological pH and not exchanging with transferrin to any significant degree. acs.org In contrast, the Gallium(III) complex, 67Ga-EC, while stable in rat plasma for up to two hours post-injection, exhibits retention in the liver, which may suggest some degree of in vivo instability. acs.org Less stable complexes, such as those with Ga(III), may be more prone to remain in the liver, potentially due to the exchange of the metal ion with intracellular liver proteins. acs.org

A significant characteristic of the 99mTc-L,L-EC complex is its relatively low binding to plasma proteins. In multiple animal and human volunteer studies, the protein binding has been consistently reported to be in the range of 30-33%. nih.govnih.gov This is substantially lower than the protein binding of reference compounds like 99mTc-mercaptoacetyltriglycine (99mTc-MAG3), which is approximately 88%, and ortho-iodohippurate (OIH), at 62%. nih.govnih.gov The low protein binding contributes to a larger volume of distribution and higher plasma clearance for 99mTc-L,L-EC compared to 99mTc-MAG3. nih.gov Furthermore, the binding of 99mTc-L,L-EC to red blood cells is almost negligible, measured at around 5.7%. nih.govnih.gov

Table 1: Comparative Plasma Protein Binding of Renal Radiopharmaceuticals
CompoundPlasma Protein Binding (%)Source(s)
99mTc-L,L-Ethylenedicysteine30 - 33% nih.govnih.gov
99mTc-Mercaptoacetyltriglycine (MAG3)~88% nih.gov
O-iodohippurate (OIH)~62% nih.gov

Ligand Exchange Reaction Mechanisms in Biological Contexts (non-clinical)

Ligand exchange, or transchelation, is a reaction where the metal ion is transferred from its original ligand to another chelating molecule. The propensity for this to occur in a biological system is largely governed by the thermodynamic stability of the complex.

For highly stable complexes like 99mTc-L,L-EC, significant ligand exchange in vivo is not observed. researchgate.netnih.gov Its stability ensures that the technetium remains chelated by the L,L-EC molecule as it transits through the body and is excreted. nih.gov This is crucial for its function, as dissociation would lead to unpredictable biodistribution of the radionuclide.

However, studies with other metal ions suggest that ligand exchange is a potential pathway for less stable L,L-EC complexes. Research on Ga(III) and In(III) complexes indicates that maintaining a high binding strength is necessary to prevent exchange with endogenous molecules. acs.org Potential competitors for the metal ion include the blood protein transferrin, a natural transporter of trivalent metal ions, and other intracellular proteins, particularly in the liver. acs.org The observation that 67Ga-EC is retained in the liver of rats, despite being stable in plasma, points towards a possible in vivo exchange mechanism within hepatic cells. acs.org This suggests that if the L,L-EC-metal bond is not sufficiently robust, the metal can be transchelated to biological binding sites, altering the compound's intended pharmacokinetic pathway. acs.org

Interaction with Cellular Components and Transport Systems (e.g., Cellular Uptake Kinetics in Cell Lines, Amino Acid Transporter Systems in Animal Models)

The primary mechanism for the renal excretion of 99mTc-L,L-EC is active tubular transport. nih.govnih.govsemanticscholar.org This is strongly evidenced by animal studies where the administration of probenecid (B1678239), a known inhibitor of organic anion transporters (OATs), leads to a significant decrease in the urinary excretion of the complex. nih.govresearchgate.net This indicates a direct and crucial interaction with specific transporter proteins located on the renal tubule cells.

While specific kinetic studies detailing the cellular uptake of L,L-EC in renal cell lines are not extensively documented, the transport mechanism can be inferred from its chemical nature and comparative studies with similar compounds. 99mTc-L,L-EC is an organic anion, and its reliance on probenecid-sensitive pathways suggests it is a substrate for the OAT family of transporters located on the basolateral membrane of the proximal tubule cells. This is analogous to the transport of 99mTc-MAG3, which is a known substrate for OAT1 and OAT3. nih.gov

Following uptake from the blood into the tubular cells, the complex must be secreted across the apical membrane into the urine. For 99mTc-MAG3, this step is mediated by multidrug resistance-associated proteins, specifically MRP2 and MRP4. nih.govresearchgate.net Given the functional similarities and shared excretion pathway with 99mTc-MAG3, it is highly probable that 99mTc-L,L-EC utilizes these or similar ABC transporters for its final excretion into the tubular lumen. The cysteine components of the L,L-EC ligand are also relevant, as L-cysteine is known to be a substrate for the excitatory amino acid transporter EAAT3, which is expressed in the kidney, suggesting another potential, though less defined, interaction with cellular transport systems.

Excretion Pathways and Renal Handling Mechanisms in Animal Models)

Animal models have established that 99mTc-L,L-EC is cleared rapidly from the body, predominantly through the renal system. researchgate.net In mice, it demonstrates a more rapid urinary excretion and less retention in the kidneys, liver, and intestines compared to 99mTc-MAG3. nih.gov Within one hour, approximately 70% of the injected dose of 99mTc-L,L-EC is excreted in the urine. nih.gov

However, the excretion profile can show significant species-specific differences. While liver uptake is negligible in some models, studies in pigs revealed a significant hepatic clearance of 83 ± 10 ml/min for 99mTc-EC, a pathway that is negligible for OIH. acs.org This hepatic clearance contributed to a total plasma clearance that was significantly higher than that of OIH in pigs, even though their renal plasma clearances were nearly identical. acs.org Similarly, the indium complex, 111In-EC, was found to clear rapidly through the hepatobiliary system in rats. acs.org The primary mechanism of renal handling is active tubular secretion, as confirmed by probenecid inhibition studies. nih.govresearchgate.net

The two carboxylate groups in the this compound structure are fundamental to its efficient renal handling. Studies investigating a mono-acid derivative of the technetium-labeled compound, technetium-99m labeled ethylenecysteamine cysteine (99mTc-ECC), demonstrated that the presence of even one carboxylate function can be sufficient for the complex to be handled by the renal system. nih.gov However, it was also clear that the di-acid parent compound, 99mTc-L,L-EC, possessed a significantly higher urinary excretion rate than any of the mono-acid isomers. nih.gov This finding underscores that both carboxylate groups are important for optimal interaction with the renal tubular secretion machinery, likely the organic anion transporters, leading to more efficient clearance from the blood and excretion into the urine. nih.gov

The stereochemistry of the this compound ligand has a profound impact on the biological behavior of its metal complexes. The L,L isomeric form is the standard configuration used for renal studies. nih.gov Research into the four isomers of the mono-acid derivative 99mTc-ECC (designated LA, LB, DA, and DB) revealed that all are cleared rapidly from the blood in mice, mainly via the kidneys. nih.gov

However, distinct differences were observed among the isomers. The LB and DB isomers showed the most efficient renal handling among the four mono-acid derivatives. nih.gov In baboons, the DA and DB isomers exhibited plasma clearance comparable to the parent di-acid compound, 99mTc-L,L-EC, while the clearance of the LA and LB isomers was lower (though still comparable to or higher than 99mTc-MAG3). nih.gov These results clearly indicate that both the configuration at the chiral carbon atoms and the resulting orientation of the oxotechnetium core are significant determinants of the complex's biological characteristics and its efficiency of renal clearance. nih.gov

In comparative animal studies, 99mTc-L,L-EC has demonstrated several favorable characteristics relative to established renal agents.

Versus 99mTc-Mercaptoacetyltriglycine (MAG3): In mice, 99mTc-L,L-EC shows more rapid urinary excretion and lower retention in the blood, kidneys, liver, and intestines at both 10 and 60 minutes post-injection. nih.govresearchgate.net In baboons, the renograms produced by the two agents were comparable, but 99mTc-L,L-EC had a clearly higher 1-hour plasma clearance and a larger distribution volume, consistent with its lower plasma protein binding. nih.gov

Versus O-iodohippurate (OIH): A study in pigs directly compared the kinetics of 99mTc-EC and 131I-OIH. acs.org The renal plasma clearance was not statistically different between the two tracers (175 ± 9 ml/min for 99mTc-EC vs. 178 ± 8 ml/min for OIH). acs.org However, 99mTc-EC had a significant hepatic clearance component that OIH lacked, resulting in a much higher total plasma clearance (268 ± 16 ml/min for 99mTc-EC vs. 185 ± 9 ml/min for OIH). acs.org The renal plasma extraction for both compounds was observed to decrease over time. acs.org

Table 2: Comparative Clearance Parameters in Animal Models
Parameter99mTc-L,L-EC131I-OIHAnimal ModelSource(s)
Renal Plasma Clearance (ml/min)175 ± 9178 ± 8Pigs acs.org
Total Plasma Clearance (ml/min)268 ± 16185 ± 9Pigs acs.org
Hepatic Clearance (ml/min)83 ± 10NegligiblePigs acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing L,L-ethylenedicysteine (EC) and its metal complexes, and how can purity be validated?

  • Methodological Answer : EC is typically synthesized via condensation of L-cysteine with formaldehyde under alkaline conditions, followed by purification via recrystallization. For radiopharmaceutical applications (e.g., Tc-99m labeling), EC is reacted with sodium pertechnetate in the presence of stannous chloride as a reducing agent . Purity validation requires HPLC analysis (C18 column, UV detection at 254 nm) and radiochemical purity assessment using instant thin-layer chromatography (ITLC) . Elemental analysis and mass spectrometry are recommended for structural confirmation.

Q. How is this compound utilized in renal function imaging, and what methodological parameters ensure accurate results?

  • Methodological Answer : Tc-99m-labeled EC is a renal tubular agent used in dynamic renal scintigraphy. Key parameters include:

  • Dosage : 185–370 MBq (5–10 mCi) administered intravenously.
  • Imaging Protocol : Sequential 2-second frames for the first minute, followed by 30-second frames for 20–30 minutes.
  • Data Analysis : Time-activity curves for glomerular filtration rate (GFR) calculation, with region-of-interest (ROI) placement over kidneys and bladder .
  • Validation : Compare results with plasma clearance methods (e.g., Cr-EDTA) to confirm accuracy .

Advanced Research Questions

Q. What experimental strategies address the in vivo instability of copper(II)-EC complexes in radiopharmaceutical applications?

  • Methodological Answer : Copper-EC complexes (e.g., ⁶⁴Cu-labeled EC derivatives) exhibit instability due to transchelation in vivo. Strategies include:

  • Ligand Modification : Adjusting macrocyclic ring dimensions (e.g., NEC-SE, NEC-SP derivatives) to enhance metal coordination .
  • Co-ligand Addition : Introducing carboxylate or pyridyl groups to improve thermodynamic stability .
  • In Vivo Testing : Biodistribution studies in murine models to quantify renal/hepatic retention and plasma stability via gamma counting .
    • Data Contradiction : While EC forms stable Tc-99m complexes for renal imaging , its Cu analogs require structural optimization, highlighting metal-specific chelation challenges .

Q. How can computational methods (e.g., DFT) predict the spectral properties and reactivity of EC derivatives, and what limitations exist?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model EC’s electronic structure, vibrational spectra, and technetium-binding affinity. Key steps:

  • Geometry Optimization : Minimize energy of EC and its metal complexes.
  • Spectral Simulation : Compare calculated IR/Raman spectra with experimental data to validate accuracy .
    • Limitations : DFT may underestimate solvation effects or steric hindrance in bulky derivatives (e.g., EC diethyl ester), necessitating experimental validation .

Q. What experimental design considerations reconcile discrepancies in EC’s stability across different metal complexes (e.g., Ga³⁺ vs. In³⁺)?

  • Methodological Answer : Stability varies due to ionic radius and charge density of metal ions. Design considerations:

  • pH Optimization : Ga³⁺-EC complexes require pH 5–6 for stability, while In³⁺-EC is stable at pH 3–4 .
  • Competitive Binding Assays : Incubate complexes with EDTA or transferrin to assess transchelation resistance .
  • Data Interpretation : Use stability constants (log K) and biodistribution profiles to rank metal-ligand affinity .

Methodological Recommendations

  • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: detail synthesis steps, characterization data, and statistical thresholds (e.g., p < 0.05) .
  • Contradiction Analysis : Use comparative biodistribution studies and stability assays to resolve discrepancies between in vitro and in vivo data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.